molecular formula C14H21F2N3O B1415895 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 2137861-35-7

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B1415895
CAS No.: 2137861-35-7
M. Wt: 285.33 g/mol
InChI Key: YWSDIQMDZKLEGC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is a synthetic organic compound that features a difluoromethoxy group and a piperazine ring substituted with an isopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves multiple steps:

    Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with a fluorinating agent.

    Piperazine Ring Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the difluoromethoxy group with the substituted piperazine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperazine moieties.

    Reduction: Reduction reactions could target the difluoromethoxy group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-[4-(methyl)piperazin-1-yl]aniline
  • 2-(Difluoromethoxy)-4-[4-(ethyl)piperazin-1-yl]aniline
  • 2-(Difluoromethoxy)-4-[4-(tert-butyl)piperazin-1-yl]aniline

Uniqueness

The uniqueness of 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. This can make it more or less effective in its intended applications compared to similar compounds.

Properties

IUPAC Name

2-(difluoromethoxy)-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O/c1-10(2)18-5-7-19(8-6-18)11-3-4-12(17)13(9-11)20-14(15)16/h3-4,9-10,14H,5-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDIQMDZKLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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